molecular formula C8H14O4 B2629069 2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS No. 1314901-60-4

2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Cat. No. B2629069
CAS RN: 1314901-60-4
M. Wt: 174.196
InChI Key: PNYHOVZKYXHIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is a chemical compound . It is also known as “O- (Tetrahydro-2H-pyran-2-yl)hydroxylamine” and has a molecular formula of C5H11NO2 . It is related to tetrahydropyran, an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Scientific Research Applications

Overview of Hydroxy Acids in Cosmetic and Therapeutic Formulations

Hydroxy acids, including 2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, are widely used in cosmetic and therapeutic formulations for their beneficial skin effects. These compounds are classified into α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids. They are utilized for treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Despite their prevalent use, the biological mechanisms underlying their effects require further clarification (Kornhauser, Coelho, & Hearing, 2010).

Biotechnological Routes from Lactic Acid

Lactic acid, an important hydroxycarboxylic acid derived from biomass fermentation, serves as a precursor for various chemicals including 2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. This pathway showcases the green chemistry potential of lactic acid in producing valuable chemicals via biotechnological routes, highlighting a sustainable approach to chemical synthesis (Gao, Ma, & Xu, 2011).

p-Coumaric Acid and its Conjugates: Dietary Sources and Biological Activities

p-Coumaric acid and its conjugates, including 2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, are derived from natural sources and possess significant biological activities. These compounds exhibit antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic properties. This review underlines the importance of understanding the structure-activity relationships of hydroxycinnamic acids for developing potent antioxidant molecules (Pei, Ou, Huang, & Ou, 2016).

Phosphonic Acid: Preparation and Applications

Phosphonic acid, featuring a structural analogy to 2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, is utilized across a wide array of applications due to its bioactive properties. This includes use in drugs, pro-drugs, bone targeting, supramolecular materials, surface functionalization, and as phosphoantigens. The diversity of applications underscores the synthesis and functional importance of phosphonic acids in various scientific and industrial fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Analytical Methods in Determining Antioxidant Activity

The antioxidant activity of compounds like 2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is crucial in various fields, including food engineering and pharmacy. A critical review of different tests used to determine antioxidant activity highlights the importance of understanding the detection mechanisms, advantages, and applicability of these methods. This knowledge aids in the assessment of antioxidant capacity in complex samples, providing a comprehensive approach to antioxidant analysis (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-hydroxy-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYHOVZKYXHIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

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